molecular formula C79H113N13O17 B12392282 Fmoc-Gly3-VC-PAB-MMAE

Fmoc-Gly3-VC-PAB-MMAE

Cat. No.: B12392282
M. Wt: 1516.8 g/mol
InChI Key: KIUORDJMXYMPLB-DQERFBNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly3-VC-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of Monomethyl auristatin E (MMAE), a potent cytotoxic agent, linked via a cleavable linker. This compound is primarily used in scientific research for its ability to target and kill cancer cells effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly3-VC-PAB-MMAE involves multiple steps, including the preparation of the Fmoc-Gly3 peptide, the VC-PAB linker, and the conjugation with Monomethyl auristatin E. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gly3-VC-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is Monomethyl auristatin E, which exerts cytotoxic effects on cancer cells .

Scientific Research Applications

Fmoc-Gly3-VC-PAB-MMAE is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Gly3-VC-PAB-MMAE involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C79H113N13O17

Molecular Weight

1516.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1

InChI Key

KIUORDJMXYMPLB-DQERFBNYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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